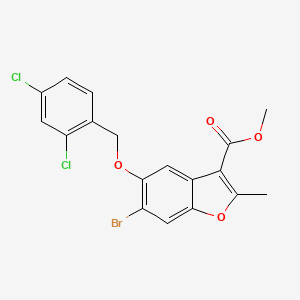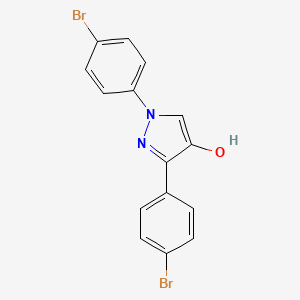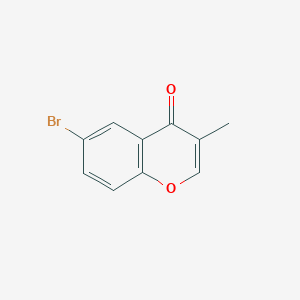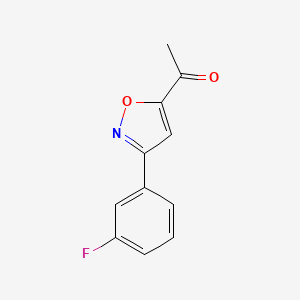
Methyl 6-bromo-5-((2,4-dichlorobenzyl)oxy)-2-methyl-1-benzofuran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-bromo-5-((2,4-dichlorobenzyl)oxy)-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound that belongs to the benzofuran class of chemicals This compound is characterized by the presence of a benzofuran ring substituted with bromine, dichlorobenzyl, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-bromo-5-((2,4-dichlorobenzyl)oxy)-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps. One common method includes the bromination of a benzofuran derivative followed by the introduction of the dichlorobenzyl group through an etherification reaction. The final step involves esterification to introduce the methyl carboxylate group. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the purity and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromo-5-((2,4-dichlorobenzyl)oxy)-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: The bromine and dichlorobenzyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups, leading to structurally diverse derivatives.
Scientific Research Applications
Methyl 6-bromo-5-((2,4-dichlorobenzyl)oxy)-2-methyl-1-benzofuran-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 6-bromo-5-((2,4-dichlorobenzyl)oxy)-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. The bromine and dichlorobenzyl groups may facilitate binding to enzymes or receptors, modulating their activity. The benzofuran ring can interact with aromatic residues in proteins, influencing their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-bromo-5-((2,4-dichlorobenzyl)oxy)-2-phenyl-1-benzofuran-3-carboxylate
- Ethyl 6-bromo-5-((2-chlorobenzyl)oxy)-2-phenyl-1-benzofuran-3-carboxylate
Uniqueness
Methyl 6-bromo-5-((2,4-dichlorobenzyl)oxy)-2-methyl-1-benzofuran-3-carboxylate is unique due to the specific combination of substituents on the benzofuran ring. The presence of both bromine and dichlorobenzyl groups, along with the methyl ester, imparts distinct chemical and biological properties that differentiate it from similar compounds. These structural features can influence its reactivity, binding affinity, and overall functionality in various applications.
Properties
Molecular Formula |
C18H13BrCl2O4 |
|---|---|
Molecular Weight |
444.1 g/mol |
IUPAC Name |
methyl 6-bromo-5-[(2,4-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C18H13BrCl2O4/c1-9-17(18(22)23-2)12-6-16(13(19)7-15(12)25-9)24-8-10-3-4-11(20)5-14(10)21/h3-7H,8H2,1-2H3 |
InChI Key |
GZDYLMOZCFRGPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC(=C(C=C2O1)Br)OCC3=C(C=C(C=C3)Cl)Cl)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-(5-[(2,4-dichlorophenoxy)methyl]-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B12049576.png)




![N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12049606.png)
![4-({[2-(Morpholin-4-yl)ethyl]amino}methyl)benzoic acid](/img/structure/B12049613.png)


![3-hydroxy-1-oxo-N-[2-(trifluoromethyl)phenyl]-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12049643.png)
